molecular formula C20H26N2O2S2 B289441 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B289441
分子量: 390.6 g/mol
InChIキー: IMXSJZKJLVRUIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.

作用機序

6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the activity of BTK, which is a key player in the signaling pathways of BCR and TLR in B cells. BTK is involved in the activation of downstream signaling molecules, such as phospholipase C gamma 2 (PLCγ2) and nuclear factor kappa B (NF-κB), which are essential for the survival and proliferation of cancer cells. By inhibiting the activity of BTK, 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to reduce the activation of B cells and the production of autoantibodies in animal models of autoimmune diseases.

実験室実験の利点と制限

One advantage of 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a short half-life and requires frequent dosing, which may limit its clinical application.

将来の方向性

For 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the development of more potent and selective BTK inhibitors, the evaluation of 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other cancer therapies, and the exploration of 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of autoimmune diseases. In addition, the identification of biomarkers that predict response to 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to improve patient selection and treatment outcomes.

合成法

6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is synthesized through a series of chemical reactions that involve the coupling of 2-thienylcarboxylic acid with tert-butylamine, followed by the formation of an amide bond with N-ethyl-4-aminobutyric acid. The final step involves the cyclization of the resulting intermediate with 2-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine to form 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

科学的研究の応用

6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potential in the treatment of various cancers, including hematological malignancies and solid tumors. Studies have shown that 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways of B-cell receptor (BCR) and Toll-like receptor (TLR) in B cells. 6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

特性

分子式

C20H26N2O2S2

分子量

390.6 g/mol

IUPAC名

6-tert-butyl-N-ethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H26N2O2S2/c1-5-21-18(24)16-13-9-8-12(20(2,3)4)11-15(13)26-19(16)22-17(23)14-7-6-10-25-14/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,21,24)(H,22,23)

InChIキー

IMXSJZKJLVRUIX-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CS3

正規SMILES

CCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。